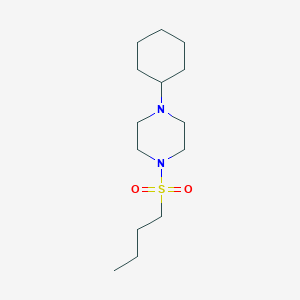

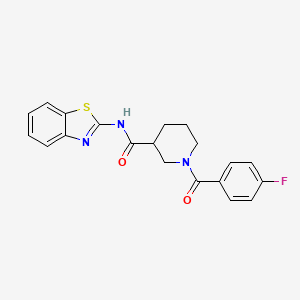

![molecular formula C12H18ClN5OS B4623990 N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)

N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride involves intricate chemical processes. For example, related compounds have been synthesized through the condensation of specific aldehydes with aminophenyl derivatives, showcasing the diverse synthetic routes available for such molecules (Patel et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their complex arrangements, which can significantly influence their physical and chemical properties. Crystallographic studies of related substances have revealed that these compounds can possess unique symmetry and structural motifs, often influenced by substituents such as methoxy groups (Reglinski et al., 2004).

Applications De Recherche Scientifique

Toxicokinetics and Metabolic Studies

Research has been conducted to understand the metabolic pathways, plasma protein binding, and the detectability of NBOMe derivatives (which are chemically related to the compound ) in standard urine screening approaches. These compounds undergo extensive metabolism primarily through O-dealkylation, hydroxylation, glucuronidation, and their combinations. The enzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4 play significant roles in these metabolic steps. Understanding these pathways is crucial for forensic and clinical toxicologists for reliable identification in cases of abuse or intoxication, enabling a thorough risk assessment (Richter et al., 2019).

Analytical Detection

The analytical characterization of NBOMe derivatives, including methods for their detection on blotter paper, has been developed. These approaches use techniques like Direct Analysis in Real Time AccuTOF™ mass spectrometry and high-performance liquid chromatography triple quadrupole mass spectrometry for confirmation and quantification. Such analytical methodologies are essential for identifying the presence of these compounds in forensic samples, contributing to the broader understanding of their use and distribution (Poklis et al., 2015).

Pharmacology and Toxicology

Investigations into the pharmacological effects of NBOMe derivatives have highlighted their potency as serotonin 5-HT2A receptor agonists, leading to their classification as novel synthetic hallucinogenic compounds. Studies on rodents have provided insights into their discriminative stimulus effects and locomotor activity, contributing to a better understanding of their psychoactive properties and the risks associated with their recreational use. Such research is vital for informing public health policies and regulatory actions regarding these substances (Gatch et al., 2017).

Regulatory Actions

The Drug Enforcement Administration (DEA) has classified certain NBOMe compounds as Schedule I controlled substances, indicating a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. This regulatory action underscores the importance of monitoring and controlling the distribution and use of such psychoactive substances to prevent misuse and protect public health (Federal Register, 2016).

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5OS.ClH/c1-17-12(14-15-16-17)19-8-7-13-9-10-5-3-4-6-11(10)18-2;/h3-6,13H,7-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTAWDDJFNZRSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCCNCC2=CC=CC=C2OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B4623939.png)

![1-(2-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4623956.png)

![1-[4-(4-butoxy-3-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4623964.png)

![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)

![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

![methyl 3-chloro-6-{[(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}hydrazino)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4624000.png)

![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)